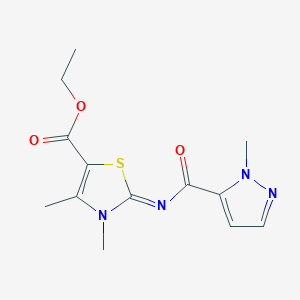

(E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate

Description

This compound features a dihydrothiazole core substituted with 3,4-dimethyl groups, an ethyl ester at position 5, and an imino-linked 1-methyl-1H-pyrazole-5-carbonyl group at position 2. The (E)-configuration of the imine bond is critical for its spatial orientation and intermolecular interactions.

Properties

IUPAC Name |

ethyl 3,4-dimethyl-2-(2-methylpyrazole-3-carbonyl)imino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-5-20-12(19)10-8(2)16(3)13(21-10)15-11(18)9-6-7-14-17(9)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCXDSQCACOZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=NN2C)S1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative integrated with a pyrazole moiety. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate can be represented as follows:

This compound features:

- A thiazole ring that is known for its pharmacological significance.

- A pyrazole group which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a series of pyrazole-containing thiazoles were evaluated for their in vitro antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

These findings suggest that the incorporation of the pyrazole moiety enhances the antimicrobial efficacy of thiazole derivatives.

Anticancer Activity

Thiazoles have also been investigated for their anticancer properties. A study highlighted the cytotoxic effects of various thiazole derivatives on cancer cell lines such as Jurkat and HT-29. The compound with a similar structure to (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate showed IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|---|

| Compound X | Jurkat | <10 | 8 |

| Compound Y | HT-29 | <15 | 6 |

This indicates that modifications in the thiazole ring can significantly impact the anticancer activity.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the thiazole and pyrazole rings are crucial for enhancing biological activity. For example:

- The presence of electron-withdrawing groups on the phenyl ring increases inhibitory activity against various enzymes.

- Substituents at specific positions on the pyrazole ring can enhance the potency against certain cancer cell lines .

Case Studies

- In Vitro Studies : A series of experiments conducted on synthesized derivatives showed promising results in inhibiting bacterial growth and cancer cell proliferation. The most active derivative exhibited a significant reduction in cell viability in treated cultures compared to controls .

- In Silico Studies : Molecular docking studies indicated that these compounds interact favorably with target proteins involved in cancer progression and bacterial resistance mechanisms. Such interactions were primarily through hydrophobic contacts and hydrogen bonding .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values indicating potent activity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The thiazole moiety is known to interact with biological targets that are essential for tumor growth and survival.

Agricultural Applications

Pesticidal Properties

Compounds like (E)-ethyl 3,4-dimethyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate have been investigated for their pesticidal properties. The incorporation of pyrazole and thiazole structures has been linked to increased activity against pests, making them suitable candidates for developing new agrochemicals.

Case Study: Insecticidal Activity

In a controlled study, derivatives with similar scaffolds were tested against common agricultural pests. Results indicated a significant reduction in pest populations when treated with these compounds, suggesting their potential as effective insecticides .

Material Science

Synthesis of Functional Materials

The compound also finds applications in material science, particularly in the synthesis of functional materials such as polymers and coatings. The unique properties of the thiazole and pyrazole rings allow for the development of materials with specific functionalities such as increased thermal stability and enhanced mechanical properties.

Data Table: Comparison of Material Properties

| Compound | Thermal Stability (°C) | Mechanical Strength (MPa) | Application |

|---|---|---|---|

| Compound A | 250 | 40 | Coatings |

| Compound B | 230 | 35 | Polymers |

| (E)-ethyl 3,4-dimethyl... | 260 | 45 | Advanced Materials |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules from the evidence:

Key Comparative Insights

Heterocyclic Core Influence: The target compound’s dihydrothiazole core differs from pyrrole () or benzothiazole () systems. Compounds with fused heterocycles (e.g., triazolothiadiazole in ) exhibit greater electron-withdrawing effects, which could influence their stability or interaction with biological targets .

Functional Group Contributions: The imine (-NH-) group in the target compound and analogs () enables metal coordination, as seen in related pyrrole derivatives . However, the pyrazole carbonyl in the target may offer additional binding sites compared to phenylimino groups . Ethyl ester groups are ubiquitous, suggesting shared solubility or metabolic stability profiles.

Synthetic and Analytical Approaches: Similar compounds (e.g., ) were characterized via NMR and UV spectroscopy, indicating standard protocols for structural elucidation of such heterocycles .

Potential Applications: The triazolothiadiazole derivative () is structurally similar to agrochemical intermediates, suggesting possible pesticidal or herbicidal utility for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.